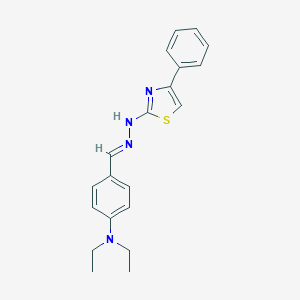
3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene typically involves a multi-step process. One common method is the diazotization of an amine precursor followed by coupling with a bromophenyl derivative. The reaction conditions often include the use of acidic or basic environments to facilitate the formation of the diazo group and its subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of nitro-derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The bromophenyl and nitro-methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromophenyl isocyanate
- 3-Bromophenylpropionic acid
- 3-Bromophenylsulfonamido phenylboronic acid
Uniqueness
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is unique due to its combination of bromophenyl and nitro-methoxyphenyl groups, which impart distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H11BrN4O3 |
|---|---|
Peso molecular |
351.16 g/mol |
Nombre IUPAC |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
Clave InChI |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)
![6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B274154.png)
![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
